
Plumbane, dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Dimethylplumbane can be synthesized through several methods. One common synthetic route involves the reaction of lead(II) chloride with methylmagnesium bromide in an ether solution. The reaction proceeds as follows:
PbCl2+2CH3MgBr→Pb(CH3)2+2MgBrCl
In industrial settings, dimethylplumbane can be produced by the reaction of lead(II) acetate with methyl iodide in the presence of a reducing agent such as zinc. The reaction conditions typically involve heating the mixture under reflux to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
Dimethylplumbane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Dimethylplumbane can be oxidized to form lead(IV) compounds. For example, the reaction with oxygen or other oxidizing agents can yield lead dioxide (PbO₂).
Reduction: Reduction of dimethylplumbane can lead to the formation of lead(0) or lead(II) compounds, depending on the reducing agent and conditions used.
Substitution: Dimethylplumbane can undergo substitution reactions where the methyl groups are replaced by other functional groups. For instance, reaction with halogens can produce lead halides.
Common reagents used in these reactions include oxygen, hydrogen, halogens, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dimethylplumbane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organolead compounds. Its unique reactivity makes it a valuable reagent in organic synthesis.
Biology: Research into the biological effects of organolead compounds often involves dimethylplumbane. Studies focus on its toxicity and potential impacts on biological systems.
Medicine: While not commonly used in medicine, research into the toxicological effects of dimethylplumbane contributes to understanding lead poisoning and developing treatments.
Industry: Dimethylplumbane is used in the production of lead-based materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism by which dimethylplumbane exerts its effects involves its interaction with biological molecules. Lead compounds, including dimethylplumbane, can bind to sulfhydryl groups in proteins, disrupting their function. This binding can inhibit enzyme activity and interfere with cellular processes. Additionally, dimethylplumbane can generate reactive oxygen species, leading to oxidative stress and cellular damage.
Comparación Con Compuestos Similares
Dimethylplumbane can be compared with other organolead compounds such as tetraethyllead and trimethyllead.
Tetraethyllead: Used as an anti-knock agent in gasoline, tetraethyllead has four ethyl groups attached to the lead atom. It is more volatile and has different industrial applications compared to dimethylplumbane.
Trimethyllead: This compound has three methyl groups attached to the lead atom. It shares some chemical properties with dimethylplumbane but differs in its reactivity and applications.
The uniqueness of dimethylplumbane lies in its specific reactivity and the types of reactions it can undergo, making it a valuable compound for research and industrial applications.
Conclusion
Dimethylplumbane is a versatile organolead compound with significant applications in chemistry, biology, medicine, and industry Its unique chemical properties and reactivity make it an important subject of study in various scientific fields
Propiedades
Número CAS |
21774-13-0 |
|---|---|
Fórmula molecular |
C2H6Pb |
Peso molecular |
237 g/mol |
Nombre IUPAC |
dimethyllead |
InChI |
InChI=1S/2CH3.Pb/h2*1H3; |
Clave InChI |
XKSLEJLZTDEXGB-UHFFFAOYSA-N |
SMILES canónico |
C[Pb]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



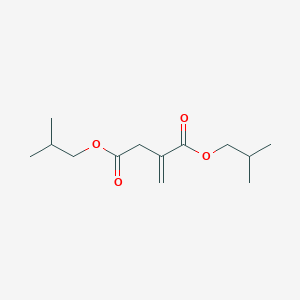



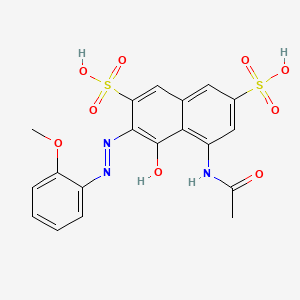
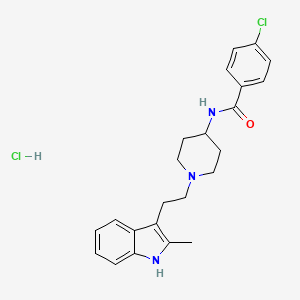
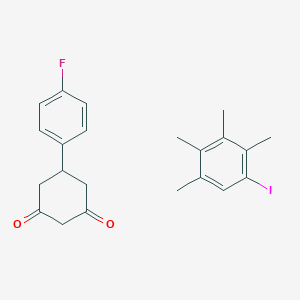
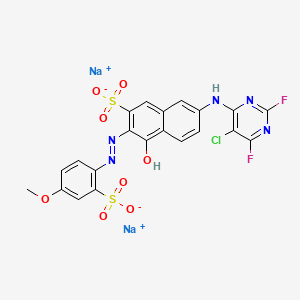
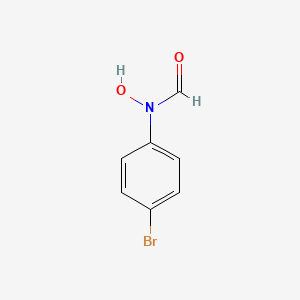
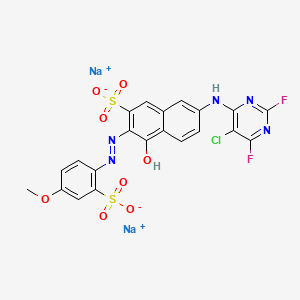
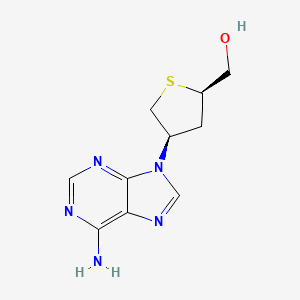
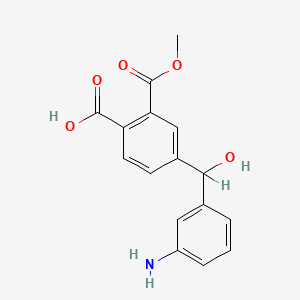
![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonic acid](/img/structure/B12809746.png)
